REACTION_SMILES
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[CH3:27][CH2:28][OH:29].[Cl-:19].[Fe:30].[NH2:1][c:2]1[s:3][c:4]([S:7](=[O:8])(=[O:9])[c:10]2[cH:11][cH:12][c:13]([N+:16]([O-:17])=[O:18])[cH:14][cH:15]2)[cH:5][n:6]1.[NH4+:20].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1.[OH2:26]>>[NH2:1][c:2]1[s:3][c:4]([S:7](=[O:8])(=[O:9])[c:10]2[cH:11][cH:12][c:13]([NH2:16])[cH:14][cH:15]2)[cH:5][n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncc(S(=O)(=O)c2ccc([N+](=O)[O-])cc2)s1
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
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Nc1ccc(S(=O)(=O)c2cnc(N)s2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |